molecular formula C10H12N2O B014642 Nornicotine, N-formyl CAS No. 3000-81-5

Nornicotine, N-formyl

Cat. No. B014642
CAS RN: 3000-81-5
M. Wt: 176.21 g/mol
InChI Key: GQLSEYOOXBRDFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Nornicotine is synthesized from nicotine, predominantly through the action of the enzyme nicotine N-demethylase, identified as CYP82E4, which facilitates the oxidative N-demethylation of nicotine (Siminszky et al., 2005). Several synthetic routes have been explored for nornicotine and its derivatives, including methods starting from pyridine compounds to achieve specific isotopic labeling or structural derivatives (Munson & Hodgkins, 1977; Vo‐Thanh et al., 2001).

Molecular Structure Analysis

The molecular structure of nornicotine is characterized by its pyridine and pyrrolidine rings. Studies have investigated the conformations of nornicotine and its protonated forms, revealing that nornicotine is conformationally flexible, with multiple stable conformers. This flexibility is a critical factor in its chemical behavior and interactions with biological systems (Yoshida et al., 2014).

Chemical Reactions and Properties

Nornicotine undergoes various chemical reactions, including aldol reactions catalyzed by nornicotine itself under specific conditions. These reactions have been investigated for their potential in synthetic chemistry and biological systems (Dickerson et al., 2004; Guzmán Ríos et al., 2022). Furthermore, the conversion of nornicotine to its N′-nitroso derivative and other related compounds has been studied for their implications in tobacco research and potential applications in medicinal chemistry.

Physical Properties Analysis

The physical properties of nornicotine, including its phase behavior, solubility, and thermal stability, are influenced by its molecular structure and environmental conditions. These properties are essential for understanding the distribution, degradation, and potential applications of nornicotine in various contexts.

Chemical Properties Analysis

The chemical properties of nornicotine, such as its reactivity, acid-base behavior, and interaction with metal ions or other organic molecules, play a significant role in its biological and environmental fate. Studies on nornicotine's enzymatic demethylation and subsequent metabolic transformations provide insights into its role in tobacco plant physiology and implications for tobacco product safety (Lewis et al., 2010; Pakdeechanuan et al., 2012).

Scientific Research Applications

  • Neovascularization : Nornicotine and nicotine stimulate human umbilical vein endothelial cell (HUVEC) proliferation, migration, and tube formation in vitro. This effect may be due to the modulation of vascular endothelial growth factor (VEGF)/pigment epithelium-derived factor (PEDF) signaling, suggesting potential applications in neovascularization research (Zhang et al., 2015).

  • Neuropharmacology : Nornicotine has been shown to have locomotor stimulant and reinforcing effects in rats, similar to nicotine. This effect is dependent on ascending dopaminergic mesolimbic projections, indicating its relevance in studies of addiction and neuropharmacology (Green et al., 2002).

  • Organocatalysis : The [Ru(bpy)2(Nor)2]2+ complex, which includes nornicotine, is an efficient catalyst for the aldol reaction of acetone with activated benzaldehydes. This complex shows a potentiated catalytic activity compared to free nornicotine, highlighting its potential in chemical synthesis (Ríos et al., 2022).

  • Tobacco Cultivation and Genetics : Nornicotine is produced in tobacco plants from nicotine by a specific enzyme, nicotine N-demethylase. This process varies across different tobacco cultivars and species, with implications for tobacco cultivation and genetic engineering (Pakdeechanuan et al., 2012).

  • Metabolite Analysis in Tobacco : N-formylnornicotine, a metabolite of nornicotine, has been identified in tobacco, although it is not an intermediate in nicotine demethylation. Understanding these metabolites is crucial for research in tobacco chemistry and pharmacology (Bartholomeusz et al., 2005).

  • Enantioseparation in Tobacco : The enantioseparation of nornicotine using ultra-performance convergence chromatography with tandem mass spectrometry aids in understanding the alkaloid metabolites in different tobacco varieties. This has applications in pharmacological studies of alkaloid enantiomers (Deng et al., 2017).

properties

IUPAC Name

2-pyridin-3-ylpyrrolidine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c13-8-12-6-2-4-10(12)9-3-1-5-11-7-9/h1,3,5,7-8,10H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLSEYOOXBRDFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30336006
Record name Nornicotine, N-formyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nornicotine, N-formyl

CAS RN

3000-81-5
Record name Nornicotine, N-formyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyridin-3-yl)pyrrolidine-1-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Li, M Wu, J Xie - Contributions to Tobacco & Nicotine Research, 2003 - sciendo.com
Three burley tobacco samples from three different areas in China and Brazil were roasted under three processing conditions. The amino acids and basic components of the burley …
Number of citations: 14 sciendo.com
OW Fasakin, G Oboh, AO Ademosun, AO Lawal - Inflammopharmacology, 2022 - Springer
This study investigated the modulatory effects of alkaloid extracts of Cannabis sativa (CSAE), Datura stramonium (DSAE), Nicotiana tabacum (NTAE) and male Carica papaya (CMAE) …

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